molecular formula C34H36N2O4 B5000371 2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5000371
M. Wt: 536.7 g/mol
InChI Key: PPVCRBFDVMPTRO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a phenylethyl group, a dimethylamino group, and a methoxyphenyl group. These groups can potentially influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the quinoline backbone could potentially be synthesized through the Skraup synthesis, a method commonly used for the synthesis of quinolines . The other groups (phenylethyl, dimethylamino, methoxyphenyl) could be introduced through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the nitrogen atom in the quinoline ring and the oxygen atom in the methoxy group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the dimethylamino group could potentially undergo reactions involving the nitrogen atom, such as protonation or alkylation . The quinoline ring could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar dimethylamino and methoxy groups could potentially increase its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with biological molecules, which in turn would be influenced by its structure and functional groups .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

Properties

IUPAC Name

2-phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O4/c1-22-31(34(38)40-19-18-23-8-6-5-7-9-23)32(25-10-14-27(15-11-25)36(2)3)33-29(35-22)20-26(21-30(33)37)24-12-16-28(39-4)17-13-24/h5-17,26,32,35H,18-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVCRBFDVMPTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)N(C)C)C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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